3-(3-Hydroxy-6-oxo-1,6-dihydropyridin-2-yl)prop-2-enoic acid

Medicinal Chemistry Fragment-Based Drug Discovery Metal Chelation

Researchers requiring a precisely defined 6-oxo-1,6-dihydropyridine fragment for FBDD or targeted covalent inhibitor (TCI) campaigns face risks from positional isomers with altered metal-chelating geometry and conjugate addition reactivity. 3-(3-Hydroxy-6-oxo-1,6-dihydropyridin-2-yl)prop-2-enoic acid (CAS 651328-99-3) provides the authentic 3-hydroxy-2(1H)-pyridone motif for bidentate metal coordination (e.g., influenza endonuclease, HPPD) and an α,β-unsaturated propenoic acid side chain as a Michael acceptor for cysteine targeting. Key advantages: Fragment-compliant MW (181.15 g/mol), PSA (90.65 Ų), and LogP (0.59). Carboxylic acid handle enables rapid library synthesis via amide coupling or esterification. Available through custom synthesis with full analytical characterization.

Molecular Formula C8H7NO4
Molecular Weight 181.15 g/mol
CAS No. 651328-99-3
Cat. No. B12604825
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(3-Hydroxy-6-oxo-1,6-dihydropyridin-2-yl)prop-2-enoic acid
CAS651328-99-3
Molecular FormulaC8H7NO4
Molecular Weight181.15 g/mol
Structural Identifiers
SMILESC1=CC(=O)NC(=C1O)C=CC(=O)O
InChIInChI=1S/C8H7NO4/c10-6-2-3-7(11)9-5(6)1-4-8(12)13/h1-4,10H,(H,9,11)(H,12,13)
InChIKeyKNNGWUOWTAIOHD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(3-Hydroxy-6-oxo-1,6-dihydropyridin-2-yl)prop-2-enoic acid (CAS 651328-99-3) – Structural Identity and Core Physicochemical Profile for Procurement


3-(3-Hydroxy-6-oxo-1,6-dihydropyridin-2-yl)prop-2-enoic acid (CAS 651328-99-3) is a small-molecule heterocyclic compound belonging to the 6-oxo-1,6-dihydropyridine (2(1H)-pyridone) class, featuring a conjugated propenoic acid side chain at the 2-position and a hydroxyl group at the 3-position of the pyridinone ring . Its molecular formula is C₈H₇NO₄ with a molecular weight of 181.15 g/mol . The compound is primarily available through custom synthesis suppliers and screening compound libraries for early-stage drug discovery research .

Why Generic Substitution of 3-(3-Hydroxy-6-oxo-1,6-dihydropyridin-2-yl)prop-2-enoic acid (CAS 651328-99-3) Carries Unvalidated Risk for Research Applications


Within the 6-oxo-1,6-dihydropyridine chemical space, subtle positional variations—such as relocation of the hydroxyl group from the 3-position to the 5-position, or saturation of the α,β-unsaturated propenoic acid side chain to a propanoic acid—produce compounds with fundamentally different hydrogen-bonding networks, metal-chelating geometries, and conjugate addition reactivity profiles . These structural distinctions directly affect target engagement in systems where the 3-hydroxy-2(1H)-pyridone motif participates in bidentate metal coordination (e.g., influenza endonuclease [1]) or where the α,β-unsaturated carbonyl serves as a Michael acceptor. Without quantitative side-by-side pharmacological data for this specific compound, substitution with a positional isomer or side-chain analog introduces an unquantified risk of altered binding kinetics, selectivity, and functional activity [2].

Quantitative Differentiation Evidence for 3-(3-Hydroxy-6-oxo-1,6-dihydropyridin-2-yl)prop-2-enoic acid (CAS 651328-99-3) – Comparative Analysis Against Closest Analogs


Structural Comparison: 3-Hydroxy-2-pyridinone Propenoic Acid vs. 6-Hydroxy-3-pyridinyl Propenoic Acid Regioisomer

The target compound (CAS 651328-99-3) differs from its closest commercially available regioisomer, (2E)-3-(6-hydroxypyridin-3-yl)prop-2-enoic acid (CAS 1613049-82-3), in three critical structural parameters: (i) the hydroxy group is positioned at C-3 of the pyridinone ring rather than C-6, (ii) the propenoic acid chain is attached at C-2 rather than C-3, and (iii) the target compound contains an additional ring oxygen (C₈H₇NO₄ vs. C₈H₇NO₃), reflecting the pyridinone carbonyl at C-6 . These differences translate into distinct computed physicochemical properties: the target compound has a higher topological polar surface area (PSA 90.65 Ų vs. an estimated ~70 Ų for the regioisomer) and a lower LogP (0.59 vs. an estimated >1.0), indicating greater hydrophilicity and altered membrane permeability potential . The 3-hydroxy-2(1H)-pyridone substructure present in the target compound is a privileged bidentate metal-chelating motif documented in influenza endonuclease inhibitors, whereas the 6-hydroxy-3-pyridinyl arrangement lacks this chelation geometry [1].

Medicinal Chemistry Fragment-Based Drug Discovery Metal Chelation

Side-Chain Reactivity Differentiation: α,β-Unsaturated Propenoic Acid vs. Saturated Propanoic Acid Analogs

The target compound contains an α,β-unsaturated propenoic acid side chain conjugated to the pyridinone ring, endowing it with potential Michael acceptor reactivity that is absent in the saturated propanoic acid analog 3-(6-oxo-1,6-dihydropyridin-2-yl)propanoic acid (C₈H₉NO₃, MW 167.16) . This unsaturation enables the target compound to potentially engage cysteine residues via covalent bond formation—a mechanism exploited in targeted covalent inhibitor (TCI) design—while the saturated analog is limited to non-covalent interactions only [1]. The conjugated double bond also extends the π-system, which may enhance binding through π-stacking interactions with aromatic residues in target protein binding pockets [1].

Covalent Inhibitor Design Michael Acceptors Chemical Biology

Potential HPPD Enzyme Inhibition at High Micromolar Concentrations – Class-Level Observation

A compound matching the structural class of 3-(3-hydroxy-6-oxo-1,6-dihydropyridin-2-yl)prop-2-enoic acid has been annotated in the ChEMBL database (CHEMBL615569) as a competitive inhibitor of 4-hydroxyphenylpyruvate dioxygenase (HPPD), with complete inhibition observed at a concentration range of 0.5–1.0 mM [1]. This contrasts with optimized HPPD inhibitors such as mesotrione (IC₅₀ ~10–50 nM in plants) and HPPD-IN-3 (IC₅₀ 10 nM) [2], indicating that the target compound, if confirmed to be the same entity, exhibits substantially weaker HPPD engagement. However, the 3-hydroxy-2(1H)-pyridone motif is known to coordinate the active-site Fe²⁺ in HPPD, providing a structural rationale for its activity [3].

Herbicide Discovery Enzyme Inhibition 4-Hydroxyphenylpyruvate Dioxygenase

6-Oxo-1,6-dihydropyridine Core as a Privileged Scaffold for Kinase Inhibition – Class-Level Comparison

The 6-oxo-1,6-dihydropyridine scaffold present in the target compound is a well-precedented pharmacophore in MEK1/2 kinase inhibitor design, as evidenced by patent literature describing series of 6-oxo-1,6-dihydropyridine derivatives with nanomolar MEK inhibitory potency [1]. Optimized compounds within this class (e.g., those disclosed in US8211920B2) achieve IC₅₀ values ranging from sub-nanomolar to ~100 nM in MEK1 enzymatic assays and cellular ERK1/2 phosphorylation assays [1]. However, the target compound (CAS 651328-99-3) lacks the elaborate substitution patterns (e.g., aryl/heteroaryl groups, halogen substituents, amide-linked side chains) that are characteristic of potent MEK inhibitors within this class [1]. No direct MEK inhibition data are available for this specific compound, and its minimal substitution pattern suggests it is more appropriately classified as a core scaffold or synthetic intermediate rather than an optimized MEK inhibitor .

Kinase Inhibitors MEK Inhibition Cancer Therapeutics

Research and Industrial Application Scenarios for 3-(3-Hydroxy-6-oxo-1,6-dihydropyridin-2-yl)prop-2-enoic acid (CAS 651328-99-3) Grounded in Verified Evidence


Fragment-Based Drug Discovery (FBDD) Library Component for Metalloenzyme Targets

The compound's low molecular weight (181.15 g/mol), favorable LogP (0.59), and the presence of the 3-hydroxy-2(1H)-pyridone metal-chelating motif make it a candidate for fragment library inclusion in FBDD campaigns targeting dinuclear metalloenzymes such as influenza endonuclease or HPPD . Its PSA of 90.65 Ų falls within acceptable fragment-like property space (typically PSA < 120 Ų for fragments), supporting its suitability for fragment screening by NMR, SPR, or X-ray crystallography . The carboxylic acid group provides a synthetic handle for fragment elaboration via amide coupling or esterification .

Synthetic Intermediate for 6-Oxo-1,6-dihydropyridine-Based Kinase Inhibitor Libraries

As an unadorned 6-oxo-1,6-dihydropyridine core bearing a carboxylic acid handle, this compound can serve as a versatile building block for parallel library synthesis of MEK or CDK5 inhibitor candidates through diversification at the carboxylic acid position (amide formation, esterification) and potential further functionalization of the pyridinone ring . The α,β-unsaturated side chain also permits conjugate addition reactions for introducing additional structural diversity .

Covalent Probe Design Featuring a Michael Acceptor Warhead

The α,β-unsaturated propenoic acid moiety provides a potential Michael acceptor electrophile for targeted covalent inhibitor (TCI) design . In this scenario, the 6-oxo-1,6-dihydropyridine core serves as a recognition element for the target protein's binding pocket, while the conjugated double bond can engage a suitably positioned cysteine residue. This differentiates the compound from its saturated propanoic acid analog, which lacks electrophilic reactivity . Researchers should verify cysteine reactivity and target engagement experimentally before procurement for covalent applications.

Physicochemical Benchmarking Standard for Computational ADME Model Validation

With its well-defined computed descriptors (PSA 90.65 Ų, LogP 0.59, MW 181.15, H-bond donors: 2, H-bond acceptors: 4), this compound can serve as a benchmarking standard for validating in silico ADME prediction models, particularly for permeability and solubility algorithms applied to heterocyclic carboxylic acids . Its position near the boundary of drug-like property space (MW approaching the lower limit of Ro5, PSA approaching the 90 Ų intestinal absorption threshold) makes it informative for testing model performance at property transition zones .

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